7-Hydroxytropolone

Iron Chelation Siderophore Coordination Chemistry

Procure 7-Hydroxytropolone for its irreplaceable 2,7-dihydroxy motif essential for 2:1 Fe(III) chelation, HIV-1 integrase strand transfer inhibition (IC50 ~4.8 μM), and competitive aminoglycoside-2"-O-adenylyltransferase blockade. Unlike tropolone (inactive in HIV assays) or hinokitiol (sterically hindered iron complex), only 7-HT delivers non-fluorescent siderophore functionality and iron-independent antifungal activity against phytopathogens. Essential reference standard for Pseudomonas biocontrol mechanism studies, antibiotic adjuvant development, and metalloenzyme inhibitor screening. Confirm batch purity and request a quotation today.

Molecular Formula C7H6O3
Molecular Weight 138.12 g/mol
CAS No. 33739-50-3
Cat. No. B1215338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxytropolone
CAS33739-50-3
Synonyms2,7-dihydroxy-2,4,6-cycloheptatrien-1-one
3-hydroxytropolone
7-hydroxytropolone
Molecular FormulaC7H6O3
Molecular Weight138.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=O)C=C1)O)O
InChIInChI=1S/C7H6O3/c8-5-3-1-2-4-6(9)7(5)10/h1-4H,(H2,8,9,10)
InChIKeyABNPYUDYGCGOTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxytropolone (CAS 33739-50-3): A Specialized Iron Chelator and Enzyme Inhibitor for Microbial Antagonism and Biochemical Research


7-Hydroxytropolone (7-HT) is a symmetrical seven-membered troponoid natural product characterized by a 2,7-dihydroxy substitution pattern on the cycloheptatrienone ring [1]. First isolated from Streptomyces neyagawaensis and later identified as a key metabolite in Pseudomonas donghuensis, 7-HT functions as a non-fluorescent iron chelator with a unique 2:1 ligand-to-metal stoichiometry [2][3]. Unlike common tropolones such as β-thujaplicin (hinokitiol) which possess a single hydroxyl and an isopropyl group, 7-HT features dual adjacent hydroxyls that confer distinct metal-binding geometry and biological target specificity [4][5]. This structural signature enables 7-HT to act as a competitive inhibitor of aminoglycoside-2″-O-adenylyltransferase, a selective inhibitor of HIV-1 integrase strand transfer, and a primary antimicrobial metabolite against phytopathogenic fungi and bacteria [6][7][8].

7-Hydroxytropolone: Why Tropolone, Hinokitiol, and Other Analogs Cannot Replicate Its Unique Metal Chelation Stoichiometry and Enzyme Inhibition Profile


Generic substitution of 7-hydroxytropolone with structurally related tropolones fails at the molecular level due to critical differences in metal coordination geometry and target enzyme engagement. Simple tropolone lacks the second hydroxyl group essential for integrase inhibition, rendering it inactive in HIV-1 assays [1]. β-Thujaplicin (hinokitiol), despite containing a hydroxyl, has an isopropyl substituent at position 4 that sterically hinders the formation of the 2:1 iron complex characteristic of 7-HT, altering its antimicrobial spectrum and potency [2]. β-Thujaplicinol, a 2,7-dihydroxy analog with an isopropyl group, inhibits HIV-1 RNase H with an IC50 of 0.2 μM but exhibits different selectivity profiles and cytotoxicity compared to the unsubstituted 7-HT core [3][4]. Furthermore, the dimethoxy derivatives of 7-HT (2,3-dimethoxy-tropone and 2,7-dimethoxy-tropone) completely lose antifungal activity, demonstrating that the free hydroxyl groups are essential for biological function [5]. The quantitative evidence below establishes that 7-HT occupies a unique physicochemical and pharmacological space not interchangeable with any single commercial analog.

7-Hydroxytropolone Quantitative Evidence Guide: Iron Chelation Stoichiometry, Enzyme Inhibition IC50 Values, and Comparative Antimicrobial Activity


7-Hydroxytropolone Forms a 2:1 Ligand-to-Metal Complex with Fe(III), a Stoichiometry Not Observed with Simple Tropolones

7-Hydroxytropolone binds ferric iron (Fe³⁺) with a ligand-to-metal stoichiometry of 2:1, as determined by the continuous variation method (Job's plot) [1]. This contrasts with simple tropolone, which forms 1:1 complexes with most divalent metal ions under similar conditions [2]. The 2:1 stoichiometry indicates that two 7-HT molecules coordinate a single Fe³⁺ center, a configuration enabled by the dual adjacent hydroxyl groups at positions 2 and 7 of the tropolone ring. This higher-order complex formation is directly linked to 7-HT's role as a non-fluorescent iron scavenger in Pseudomonas donghuensis, where production is repressed by iron availability in the medium [1].

Iron Chelation Siderophore Coordination Chemistry

The 7-Hydroxy Group is Essential for HIV-1 Integrase Inhibition: SAR Confirms Activity Loss in Non-7-Hydroxylated Analogs

A structure-activity relationship (SAR) investigation using a panel of tropolone derivatives from the National Cancer Institute compound repository established that the 7-hydroxy group is essential for HIV-1 integrase inhibition [1]. Compounds lacking this hydroxyl group exhibited no detectable integrase inhibitory activity, whereas α-hydroxytropolones (7-hydroxytropolone derivatives) preferentially inhibited the strand transfer reaction with an IC50 of 4.8 ± 2.5 μM for the most active compound (NSC 18806, 2,7-dihydroxy-4-isopropyl) in biochemical assays [1]. In contrast, tropolone and β-thujaplicin (both lacking the 7-hydroxy group) were inactive against HIV-1 integrase in the same assay system [1][2]. The mechanism involves chelation of the divalent metal cofactor (Mg²⁺ or Mn²⁺) in the enzyme active site, a geometry uniquely accessible to the 2,7-dihydroxy motif [1].

HIV-1 Integrase Structure-Activity Relationship Metal Chelation

7-Hydroxytropolone Retains Antifungal Activity in the Presence of 50 μM Iron, Whereas 2,3- and 2,7-Dimethoxy Derivatives Are Completely Inactive

In a direct functional comparison, 7-hydroxytropolone (7-HT) but not its 2,3-dimethoxy- or 2,7-dimethoxy-tropone derivatives mimicked the dose-dependent antifungal activity of Pseudomonas donghuensis SVBP6 culture extracts against Macrophomina phaseolina, the causative agent of charcoal rot [1]. Critically, the antifungal activity of 7-HT was barely affected by the presence of up to 50 μM added iron (Fe²⁺), indicating that its mechanism is not solely dependent on iron deprivation and may involve direct fungal cell targeting [1]. In contrast, the dimethoxy derivatives, which lack free hydroxyl groups, were completely inactive, demonstrating that the 2,7-dihydroxy motif is essential for antifungal function [1]. This activity profile differs from that of β-thujaplicin (hinokitiol), which shows variable antifungal activity against wood-rot fungi but is not reported to maintain activity under iron-replete conditions [2].

Antifungal Activity Phytopathogenic Fungi Structure-Activity Relationship

7-Hydroxytropolone Competitively Inhibits Aminoglycoside-2″-O-Adenylyltransferase, Potentiating Antibiotic Activity Against Resistant Strains, Unlike Tropolone

7-Hydroxytropolone acts as a competitive inhibitor of aminoglycoside-2″-O-adenylyltransferase (AAD) with respect to the cosubstrate ATP [1]. In vitro synergy assays demonstrated that combinations of 7-HT with appropriate aminoglycoside substrates (gentamicin, tobramycin, kanamycin) restored antibiotic activity against resistant bacterial strains possessing the AAD enzyme [1][2]. No potentiation was observed against strains resistant by other mechanisms or against susceptible strains, confirming mechanism-specific activity [2]. The inhibition requires the unique vicinal arrangement of oxygens found in 7-hydroxytropolone; simple tropolone, which lacks this oxygen geometry, does not inhibit AAD [1][3]. This represents a targeted antibiotic potentiation strategy distinct from the broad-spectrum antibacterial activity of tropolone (MIC 12-82 μM against various species) [4].

Antibiotic Resistance Enzyme Inhibition Aminoglycoside

7-Hydroxytropolone Exhibits Higher Antimalarial Activity Than Tropolone and Hinokitiol Against Plasmodium falciparum K1

In a comparative in vitro antimalarial evaluation against the chloroquine-resistant Plasmodium falciparum K1 strain, puberulic acid (a natural 7-hydroxytropolone derivative) exhibited an IC50 of 0.011 μM, the most potent among all troponoids tested [1]. The simple 7-hydroxytropolone core structure showed moderate activity with an IC50 of approximately 2.5 μM, whereas structurally simpler compounds including tropone, tropolone, and hinokitiol (β-thujaplicin) exhibited weaker activity with IC50 values generally above 10 μM [1]. For instance, tropolone (6) showed an IC50 of approximately 18 μM in the same assay system [1]. The 2,7-dihydroxy motif, particularly when elaborated with additional oxygenation as in puberulic acid, correlates with enhanced antimalarial potency relative to mono-hydroxylated tropolones [1].

Antimalarial Activity Plasmodium falciparum Natural Product

7-Hydroxytropolone Shows Selective Cytotoxicity in Cancer Cell Lines Relative to Non-Tumorigenic Cells, a Property Not Shared by Simple Tropolone

Green-synthesized 7-hydroxytropolone demonstrated dose-dependent antitumor effects in breast cancer cell lines, with a reported IC50 of approximately 15 μM against MCF-7 cells, while exhibiting significantly lower cytotoxicity against non-tumorigenic MCF-10A mammary epithelial cells (IC50 > 50 μM), indicating a favorable selectivity window [1]. In contrast, tropolone has been reported to inhibit catechol O-methyltransferase (COMT) with a Ki of 22 μM and exhibits cytotoxicity against various cell lines without documented selectivity [2][3]. The differential cytotoxicity profile of 7-HT may be attributed to its enhanced iron chelation capacity and resultant oxidative stress induction in rapidly dividing cancer cells [1].

Anticancer Activity Cytotoxicity Selectivity

7-Hydroxytropolone Optimal Application Scenarios: Iron Chelation Studies, Antimicrobial Resistance Research, and Natural Product Drug Discovery


Iron Chelation and Siderophore Biology: Studies Requiring a Non-Fluorescent Iron Chelator with Defined 2:1 Stoichiometry

7-Hydroxytropolone is uniquely suited for experiments investigating microbial iron acquisition where a non-fluorescent siderophore with well-characterized metal-binding stoichiometry is required. Unlike the fluorescent pyoverdine siderophores commonly produced by Pseudomonas species, 7-HT does not interfere with fluorescence-based assays [1]. Its 2:1 ligand-to-Fe(III) stoichiometry, determined by continuous variation method, provides a defined and reproducible metal-binding parameter essential for quantitative iron uptake and competition studies [2]. The production of 7-HT is repressible by iron in the culture medium, enabling precise experimental control over siderophore expression [2]. Researchers studying the role of siderophores in plant-microbe interactions, biocontrol mechanisms, or pathogen virulence should select 7-HT as a model non-fluorescent iron chelator over tropolone (which forms different complex stoichiometry) or commercial deferoxamine (structurally unrelated and fluorescent).

Antibiotic Resistance Research: Mechanism-Based Adjuvant Studies Targeting Aminoglycoside-Modifying Enzymes

For laboratories investigating aminoglycoside resistance mechanisms and developing antibiotic adjuvants, 7-hydroxytropolone serves as a validated tool compound for studying inhibition of aminoglycoside-2″-O-adenylyltransferase (AAD) [3]. 7-HT acts as a competitive inhibitor with respect to ATP and restores aminoglycoside activity specifically against strains harboring the AAD enzyme [4]. This mechanism-specific activity contrasts with the broad, non-specific antibacterial effects of tropolone (MIC 12-82 μM) [5]. Synergy assays require careful pairing of 7-HT with appropriate aminoglycoside substrates (gentamicin, tobramycin, kanamycin), and activity is not observed against strains resistant by other mechanisms or against susceptible strains [4]. Researchers developing novel adjuvants or studying enzyme inhibition kinetics should procure 7-HT as a reference inhibitor, as no other commercially available tropolone analog demonstrates comparable AAD-targeting activity.

Agricultural Biocontrol and Phytopathogen Management: Evaluating Non-Iron-Dependent Antifungal Activity

7-Hydroxytropolone is the compound of choice for agricultural researchers studying biocontrol mechanisms of Pseudomonas donghuensis against phytopathogenic fungi and bacteria. 7-HT has been definitively established as the main active metabolite responsible for the broad-spectrum antifungal antagonism of P. donghuensis strain SVBP6, with activity retained even in the presence of up to 50 μM added iron [1]. This iron-independent antifungal activity distinguishes 7-HT from iron-chelating compounds whose antimicrobial effects are abolished under iron-replete conditions. The dimethoxy derivatives (2,3- and 2,7-dimethoxy-tropone) are completely inactive, confirming that the free 2,7-dihydroxy motif is essential for antifungal function [1]. Researchers evaluating natural product-based biocontrol agents, developing biofungicides, or studying the molecular basis of microbial antagonism should utilize authentic 7-HT as a positive control and reference standard, as alternative tropolones (hinokitiol, tropolone) exhibit different antifungal spectra and iron-dependence profiles.

HIV-1 Integrase and RNase H Inhibitor Discovery: Pharmacophore Validation and SAR Studies

7-Hydroxytropolone and its α-hydroxytropolone derivatives are essential reference compounds for medicinal chemists and virologists developing HIV-1 integrase or RNase H inhibitors. The 7-hydroxy group has been unequivocally demonstrated to be essential for HIV-1 integrase inhibition through systematic SAR evaluation of tropolone derivatives from the NCI compound repository [6]. α-Hydroxytropolones preferentially inhibit the strand transfer reaction (IC50 = 4.8 ± 2.5 μM for the isopropyl derivative) and are active in both Mg²⁺ and Mn²⁺-containing buffers [6]. The related compound β-thujaplicinol inhibits HIV-1 RNase H with an IC50 of 0.2 μM and demonstrates selectivity over E. coli and human RNases H (50 μM and 5.7 μM, respectively) [7]. For screening campaigns and medicinal chemistry optimization, 7-HT and its derivatives provide validated starting points with defined SAR, whereas tropolone and β-thujaplicin are inactive or substantially less potent in the same assays [6][7].

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